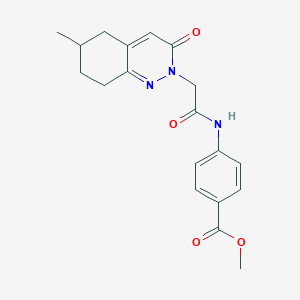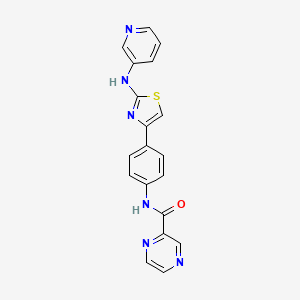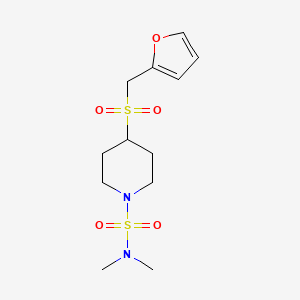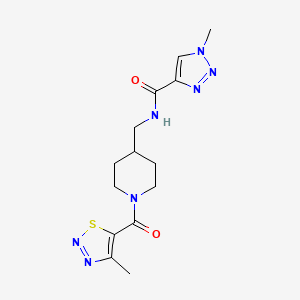
methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate is a synthetic compound with a complex structure comprising multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Synthesis
The synthesis begins with the preparation of the cinnoline core. This involves the cyclization of an appropriate intermediate under acidic or basic conditions to form the 6-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline skeleton.
Functionalization
Following the formation of the cinnoline core, the molecule is further functionalized by acylation with a suitable acyl chloride to introduce the acetamido group.
The final step involves esterification, where methyl 4-aminobenzoate is reacted with the intermediate under acidic conditions to yield methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate.
Industrial Production Methods
While specific industrial methods for producing this compound may vary, a common approach involves optimizing the reaction conditions and using catalysts to increase yield and purity. Solvent choice, temperature control, and purification techniques like crystallization and chromatography are critical.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation
Methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or organic peroxides, leading to the formation of oxidized derivatives.
Reduction
Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the reduction of the carbonyl groups present in the structure.
Substitution
Nucleophilic substitution reactions can occur, particularly at the ester or amide groups, where nucleophiles like hydroxide ions or amines can replace existing functional groups.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions generally involve controlled temperatures and solvent choices to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions but often include oxidized, reduced, or substituted versions of the parent compound with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a valuable intermediate in organic synthesis, helping researchers explore new chemical transformations and reaction mechanisms.
Biology
In biology, it may act as a probe or marker for studying biological processes due to its reactive functional groups and potential interactions with biomolecules.
Medicine
Industry
Industrial applications might involve its use as a precursor for the synthesis of more complex molecules used in materials science, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
Methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate exerts its effects through interactions with specific molecular targets. Its unique structure allows it to bind to enzymes, altering their activity. The presence of the cinnoline core and acetamido group suggests potential interactions with biological macromolecules, influencing pathways like enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Compared to similar compounds, methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate stands out due to its unique cinnoline core and functional groups.
Similar Compounds
Methyl 4-amino benzoate: : Similar in that it has a benzoate ester functional group but lacks the cinnoline core.
Acetanilide derivatives: : These compounds share the acetamido group but differ in the aromatic core structure.
Cinnoline derivatives: : They share the cinnoline core but vary in additional functional groups, leading to different reactivity and applications.
Ultimately, this compound is a fascinating compound with a wide array of applications and chemical behaviors, making it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
methyl 4-[[2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12-3-8-16-14(9-12)10-18(24)22(21-16)11-17(23)20-15-6-4-13(5-7-15)19(25)26-2/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKPZKFJFWGRMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)
![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)
![N-(4-chlorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2514320.png)



![4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514326.png)

![4-[(4-Fluorophenyl)methyl]-11-[4-(propan-2-yl)phenyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2514328.png)
![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride](/img/structure/B2514331.png)

![2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2514334.png)
